2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 1 and 5, and a thiazole ring substituted with a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Pyrrole and Thiazole Rings: The pyrrole and thiazole rings are then coupled through a condensation reaction, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-amide: Similar structure but with an amide group instead of a carboxylic acid group.
2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Uniqueness
2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to its combination of a pyrrole and thiazole ring with a carboxylic acid group. This unique structure imparts specific chemical properties, such as acidity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(1,5-dimethylpyrrol-2-yl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-3-4-8(12(6)2)9-11-7(5-15-9)10(13)14/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVBWGOVOFYKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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